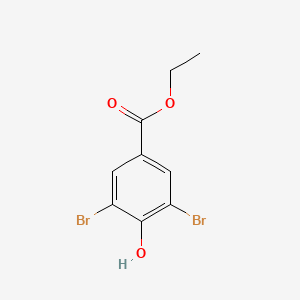

Ethyl 3,5-dibromo-4-hydroxybenzoate

Description

The exact mass of the compound Ethyl 3,5-dibromo-4-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3,5-dibromo-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-dibromo-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3,5-dibromo-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKDCOVOJVJVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069048 | |

| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55771-81-8 | |

| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55771-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dibromo-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055771818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-hydroxy-3,5-dibromobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,5-dibromo-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3,5-dibromo-4-hydroxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLB3WF8CX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stability and Storage of Ethyl 3,5-dibromo-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Ethyl 3,5-dibromo-4-hydroxybenzoate, a halogenated phenolic ester of significant interest in pharmaceutical research and development. By integrating foundational chemical principles with established stability testing methodologies, this document serves as an essential resource for ensuring the integrity and shelf-life of this compound. The guide delves into the molecular structure, potential degradation pathways—including hydrolysis, oxidation, and photodecomposition—and outlines a systematic approach to stability assessment through forced degradation and long-term studies. Detailed protocols for handling, storage, and analytical monitoring are provided to support the preservation of the compound's purity and potency.

Introduction: The Chemical Identity and Significance of Ethyl 3,5-dibromo-4-hydroxybenzoate

Ethyl 3,5-dibromo-4-hydroxybenzoate is a substituted aromatic ester with a molecular structure that presents both opportunities and challenges for its use as a stable pharmaceutical intermediate. Its core consists of a benzene ring functionalized with a hydroxyl group, an ethyl ester, and two bromine atoms at the meta positions relative to the ester. This unique arrangement of functional groups dictates its chemical reactivity and, consequently, its stability profile.

The phenolic hydroxyl group can be susceptible to oxidation, while the ethyl ester linkage is prone to hydrolysis, especially under non-neutral pH conditions. The presence of electron-withdrawing bromine atoms can influence the reactivity of both the aromatic ring and the ester functionality. Understanding these intrinsic molecular characteristics is paramount for predicting and mitigating degradation.

Table 1: Chemical and Physical Properties of Ethyl 3,5-dibromo-4-hydroxybenzoate

| Property | Value | Source |

| IUPAC Name | ethyl 3,5-dibromo-4-hydroxybenzoate | [1] |

| CAS Number | 55771-81-8 | [1] |

| Molecular Formula | C₉H₈Br₂O₃ | [1] |

| Molecular Weight | 323.97 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | ≥97.00% | [1] |

Intrinsic Stability and Predicted Degradation Pathways

The stability of Ethyl 3,5-dibromo-4-hydroxybenzoate is governed by its susceptibility to several key degradation mechanisms. A proactive understanding of these pathways is crucial for designing appropriate storage conditions and stability-indicating analytical methods.

Hydrolytic Degradation

The ester linkage in Ethyl 3,5-dibromo-4-hydroxybenzoate is a primary site for hydrolytic cleavage, yielding 3,5-dibromo-4-hydroxybenzoic acid and ethanol. This reaction can be catalyzed by both acidic and basic conditions.[3]

-

Mechanism: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water.

A study on the hydrolysis of ethyl bromobenzoates demonstrated that the position of the bromine atom significantly influences the rate of hydrolysis.[4] While this study did not include the 3,5-dibromo-4-hydroxy substitution pattern, it highlights the electronic effects of halogen substituents on ester stability. The electron-withdrawing nature of the bromine atoms in the target molecule is expected to influence the stability of the ester bond.

Oxidative Degradation

The phenolic hydroxyl group renders the molecule susceptible to oxidation.[5] Oxidative degradation can be initiated by atmospheric oxygen, peroxide impurities, or metal ions and can lead to the formation of colored degradation products, such as quinone-type structures. The presence of electron-donating and electron-withdrawing groups on the aromatic ring can influence the rate of oxidation.[6]

Photodegradation

Aromatic bromine compounds can be susceptible to photodegradation upon exposure to light, particularly in the UV spectrum.[2] The primary mechanism often involves the cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Recommended Storage and Handling Protocols

To maintain the integrity of Ethyl 3,5-dibromo-4-hydroxybenzoate, strict adherence to appropriate storage and handling procedures is essential.

General Storage Conditions

Based on the stability profile of related halogenated phenolic compounds and esters, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place.[2] Refrigeration (2-8 °C) is advisable for long-term storage to minimize the rates of all potential degradation reactions.

-

Light: Protect from light.[2] Store in amber glass vials or other opaque containers to prevent photodegradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Containers should be tightly sealed to prevent moisture ingress.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can catalyze degradation.[7]

Handling Procedures

-

Handle the compound in a well-ventilated area to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The GHS classifications for the closely related Methyl 3,5-dibromo-4-hydroxybenzoate indicate potential for skin and eye irritation.[8]

-

Minimize exposure of the material to ambient light and air during weighing and transfer.

A Framework for Comprehensive Stability Testing

A robust stability testing program is critical to establish the shelf-life and appropriate storage conditions for Ethyl 3,5-dibromo-4-hydroxybenzoate. This program should encompass forced degradation studies and long-term stability trials, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those it would likely encounter during storage.[9] These studies are invaluable for:

-

Identifying potential degradation products.

-

Elucidating degradation pathways.

-

Demonstrating the specificity of stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Setup | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Hydrolysis of the ethyl ester to 3,5-dibromo-4-hydroxybenzoic acid. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4-8 hours | Rapid hydrolysis of the ethyl ester. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the phenolic hydroxyl group, potentially leading to colored degradants. |

| Thermal Stress | Solid-state at 80 °C for 72 hours | General thermal decomposition. |

| Photostability | Exposure to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²) | Photodegradation, potentially involving debromination.[2] |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Protocol: Development of a Stability-Indicating HPLC Method

-

Column Selection: A C18 reversed-phase column is a good starting point for the separation of aromatic compounds.[10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its potential degradation products.[10]

-

Detection: UV detection at a wavelength where the parent compound and its likely degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

-

Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to confirm that all degradation products are well-resolved from the parent peak and from each other.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is established, long-term and accelerated stability studies should be initiated on at least three primary batches of the compound to establish a re-test period or shelf life.

Table 3: ICH Recommended Storage Conditions for Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Testing should be performed at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).[11]

Visualization of Key Concepts

Molecular Structure

Caption: Molecular structure of Ethyl 3,5-dibromo-4-hydroxybenzoate.

Potential Degradation Pathways

Caption: Primary degradation pathways for Ethyl 3,5-dibromo-4-hydroxybenzoate.

Stability Testing Workflow

Caption: A systematic workflow for stability testing.

Conclusion

The stability of Ethyl 3,5-dibromo-4-hydroxybenzoate is a critical attribute that directly impacts its suitability for use in research and pharmaceutical development. While specific experimental data for this compound is not extensively available in public literature, a thorough understanding of its chemical structure and the behavior of related halogenated phenolic esters allows for the formulation of a robust stability and storage strategy. The primary degradation pathways to consider are hydrolysis of the ester, oxidation of the phenol, and photodecomposition. By implementing the recommended storage and handling protocols, and by conducting comprehensive stability testing as outlined in this guide, researchers and developers can ensure the quality, purity, and integrity of Ethyl 3,5-dibromo-4-hydroxybenzoate throughout its lifecycle.

References

-

Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Pharma Tech. [Link]

-

Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. MDPI. [Link]

-

Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]

-

Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. National Institutes of Health. [Link]

-

Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

-

Expiration Dating and Stability Testing for Human Drug Products. U.S. Food and Drug Administration. [Link]

-

Stability-Indicating HPLC Method Development. VŠCHT Praha. [Link]

-

Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]

-

Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]

-

Methyl 3,5-dibromo-4-hydroxybenzoate. PubChem. [Link]

-

Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester. ResearchGate. [Link]

-

Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. ResearchGate. [Link]

-

Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. ResearchGate. [Link]

-

Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. National Institutes of Health. [Link]

-

A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products. ResearchGate. [Link]

-

Update of the risk assessment of brominated phenols and their derivatives in food. National Institutes of Health. [Link]

-

Forced Degradation Studies. ResearchGate. [Link]

-

Persistent degradation products of halogenated refrigerants and blowing agents in the environment: type, environmental concentrations, and fate with particular regard to new halogenated substitutes with low global warming potential. Umweltbundesamt. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. ResearchGate. [Link]

-

Stability Indicating Forced Degradation Studies. RJPT. [Link]

-

Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension. Fisher Digital Publications. [Link]

-

Radiolytic degradation of 4-hydroxybenzoate in aerated and deoxygenated aqueous solutions. ResearchGate. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

-

Formation of brominated phenolic contaminants from natural manganese oxides-catalyzed oxidation of phenol in the presence of Br(-). PubMed. [Link]

- 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate. ResearchGate. [Link]

-

Reactions and Mechanisms. Master Organic Chemistry. [Link]

-

Analytical Profiles of Drug Substances, Vol 03. Scribd. [Link]

-

Biodegradation of halogenated organic compounds. National Institutes of Health. [Link]

-

Profiles of Drug Substances, Excipients, and Related Methodology, Volume 50. Elsevier. [Link]

-

Profiles of Drug Substances Vol 05. Scribd. [Link]

-

The Hydrolysis of Ethyl Benzoate. YouTube. [Link]

-

forced degradation products: Topics by Science.gov. Science.gov. [Link]

-

Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

-

Ethylparaben. PubChem. [Link]

-

Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]

-

Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines. ResearchGate. [Link]

Sources

- 1. Ethyl 3,5-dibromo-4-hydroxybenzoate 97.00% | CAS: 55771-81-8 | AChemBlock [achemblock.com]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of brominated phenolic contaminants from natural manganese oxides-catalyzed oxidation of phenol in the presence of Br(.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 8. thaiscience.info [thaiscience.info]

- 9. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. 3,5-Dibromo-4-hydroxybenzoate | C7H3Br2O3- | CID 54675864 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 3,5-dibromo-4-hydroxybenzoate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: Unveiling a Potential Therapeutic Scaffold

Ethyl 3,5-dibromo-4-hydroxybenzoate is a halogenated derivative of ethylparaben, a compound widely utilized for its preservative properties. The introduction of bromine atoms onto the phenolic ring dramatically alters the molecule's electronic and steric properties, opening a gateway to a host of potential, yet largely unexplored, biological activities. This guide provides a comprehensive overview of Ethyl 3,5-dibromo-4-hydroxybenzoate, from its synthesis and chemical characteristics to its prospective applications in drug discovery, with a particular focus on its theoretical role as a transthyretin stabilizer for the treatment of amyloidosis. While direct research on this specific molecule is nascent, this document aims to synthesize existing knowledge on related compounds to build a strong rationale for its investigation as a novel therapeutic agent.

Synthesis and Physicochemical Characterization: Building the Foundation

The synthesis of Ethyl 3,5-dibromo-4-hydroxybenzoate is not extensively documented in peer-reviewed literature. However, a plausible and efficient synthetic route can be extrapolated from the known synthesis of its methyl analog, which is often formed as a byproduct during the selective monobromination of methyl p-hydroxybenzoate[1][2]. The proposed synthesis involves the direct electrophilic bromination of the readily available starting material, ethyl p-hydroxybenzoate.

Proposed Synthetic Protocol:

-

Dissolution: Dissolve ethyl p-hydroxybenzoate in a suitable solvent, such as glacial acetic acid or a halogenated alkane.

-

Bromination: Slowly add a solution of elemental bromine (Br₂) in the same solvent to the reaction mixture at a controlled temperature, typically between -10°C and 50°C[1]. The hydroxyl group of the starting material is an activating group, directing the electrophilic substitution to the ortho positions. The use of a slight excess of bromine would favor the formation of the dibrominated product.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the excess bromine with a reducing agent like sodium thiosulfate. The crude product can be precipitated by the addition of water.

-

Purification: Collect the precipitate by filtration and purify it by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Ethyl 3,5-dibromo-4-hydroxybenzoate.

Caption: Proposed synthesis workflow for Ethyl 3,5-dibromo-4-hydroxybenzoate.

Physicochemical Properties:

A summary of the known physicochemical properties of Ethyl 3,5-dibromo-4-hydroxybenzoate is presented in the table below. This data is primarily sourced from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 55771-81-8 | [3] |

| Molecular Formula | C₉H₈Br₂O₃ | [3] |

| Molecular Weight | 323.97 g/mol | [3] |

| IUPAC Name | ethyl 3,5-dibromo-4-hydroxybenzoate | [3] |

| SMILES | O=C(OCC)C1=CC(Br)=C(O)C(Br)=C1 | [3] |

| Purity | ≥97.00% | [3] |

Potential Biological Activities: A World of Possibilities

The incorporation of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Antimicrobial and Antifungal Activity:

The parent compound, ethylparaben, is a known antifungal and antimicrobial agent[4]. Halogenated phenols and benzoic acid derivatives have also demonstrated significant antimicrobial properties[1][5]. The bromine atoms in Ethyl 3,5-dibromo-4-hydroxybenzoate are expected to enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes. It is plausible that this compound could act as a more potent antimicrobial agent than its non-halogenated counterpart by disrupting cell membrane integrity or inhibiting essential microbial enzymes. Further investigation into its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi is warranted.

Enzyme Inhibition:

Halogenated natural products have been shown to exhibit a wide range of enzymatic inhibitory activities[1][5]. The structural similarity of Ethyl 3,5-dibromo-4-hydroxybenzoate to other known enzyme inhibitors suggests it could be a candidate for screening against various enzyme targets. For example, some brominated marine natural products have shown potent inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity[6].

A Promising New Frontier: Transthyretin Stabilization in Amyloidosis

A particularly compelling, yet speculative, application for Ethyl 3,5-dibromo-4-hydroxybenzoate lies in the treatment of transthyretin amyloidosis (ATTR). ATTR is a debilitating and often fatal disease caused by the misfolding and aggregation of the transthyretin (TTR) protein into amyloid fibrils that deposit in various organs, primarily the heart and nerves.

The Mechanism of Transthyretin Amyloidosis:

Transthyretin is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood. The rate-limiting step in ATTR pathogenesis is the dissociation of the TTR tetramer into its constituent monomers. These monomers are prone to misfolding and aggregation, leading to the formation of insoluble amyloid fibrils.

Kinetic Stabilization as a Therapeutic Strategy:

A validated therapeutic approach for ATTR is the use of small-molecule "kinetic stabilizers" that bind to the thyroxine-binding sites of the TTR tetramer[7][8]. This binding stabilizes the native tetrameric structure, preventing its dissociation into amyloidogenic monomers[9]. The drug tafamidis is a prime example of a successful TTR kinetic stabilizer[9].

The Rationale for Ethyl 3,5-dibromo-4-hydroxybenzoate as a TTR Stabilizer:

Several structural features of known TTR stabilizers suggest that Ethyl 3,5-dibromo-4-hydroxybenzoate could be a potent candidate:

-

Halogen Bonding: Many potent TTR stabilizers are halogenated aromatic compounds. The halogen atoms form crucial halogen bonds with specific residues within the thyroxine-binding pocket of TTR, significantly enhancing binding affinity and stabilizing the tetramer.

-

Hydrophobic Core: The dibrominated benzene ring provides a hydrophobic scaffold that can favorably interact with the nonpolar regions of the binding pocket.

-

Hydrogen Bonding: The hydroxyl and ester functionalities can participate in hydrogen bonding interactions with polar residues in the binding site.

The proposed binding mode of Ethyl 3,5-dibromo-4-hydroxybenzoate within the TTR thyroxine-binding pocket is depicted below.

Sources

- 1. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 3. Ethyl 3,5-dibromo-4-hydroxybenzoate 97.00% | CAS: 55771-81-8 | AChemBlock [achemblock.com]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Structural Elucidation of Ethyl 3,5-dibromo-4-hydroxybenzoate using ¹H NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract and Introduction

Ethyl 3,5-dibromo-4-hydroxybenzoate is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and other bioactive molecules.[1] Its precise molecular structure is critical for ensuring the desired outcome in subsequent synthetic steps. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural verification of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

This application note provides an in-depth technical guide to the acquisition and interpretation of the ¹H NMR spectrum of Ethyl 3,5-dibromo-4-hydroxybenzoate. Moving beyond a simple recitation of data, this guide explains the causal relationships between the molecular structure and the resulting spectral features. It offers field-proven protocols for sample preparation and data acquisition, ensuring high-quality, reproducible results. The methodologies described herein are designed to be self-validating, providing researchers with a high degree of confidence in their structural assignments.

Predicted ¹H NMR Spectral Features from Molecular Structure

A thorough analysis of the molecular structure of Ethyl 3,5-dibromo-4-hydroxybenzoate allows for a precise prediction of its ¹H NMR spectrum. The molecule's symmetry and the electronic effects of its substituents are the primary determinants of the observed chemical shifts, signal multiplicities, and integrations.

The structure contains four distinct types of protons:

-

Aromatic Protons (Hₐ): The two protons on the benzene ring are located at positions 2 and 6. Due to the plane of symmetry passing through the C1-C4 axis, these protons are chemically and magnetically equivalent. Therefore, they are expected to resonate as a single signal and will not exhibit splitting from each other.[4] Their chemical shift will be significantly downfield in the aromatic region (typically 6.5-8.0 ppm), influenced by the deshielding effects of the electronegative bromine atoms and the ester group.[5]

-

Hydroxyl Proton (Hₙ): The phenolic hydroxyl proton is a labile proton. Its chemical shift is highly sensitive to solvent, temperature, and concentration due to varying degrees of hydrogen bonding.[6][7][8] It will appear as a singlet, which may be broad. Its identity can be unequivocally confirmed by observing its disappearance upon exchange with deuterium oxide (D₂O).

-

Methylene Protons (Hₙ): The two protons of the ethyl group's methylene (-CH₂-) are adjacent to an oxygen atom, which strongly deshields them, shifting their signal downfield. They are coupled to the three protons of the adjacent methyl group. According to the n+1 rule, this signal will appear as a quartet (3+1=4).

-

Methyl Protons (Hₙ): The three protons of the ethyl group's methyl (-CH₃) are equivalent. They are coupled to the two protons of the adjacent methylene group and will therefore appear as a triplet (2+1=3). This signal is expected in the upfield region of the spectrum.

Diagram: Molecular Structure and Proton Designations

Caption: Structure of Ethyl 3,5-dibromo-4-hydroxybenzoate with distinct proton environments labeled.

Experimental Protocols

Materials and Reagents

| Material/Reagent | Purpose | Recommended Grade |

| Ethyl 3,5-dibromo-4-hydroxybenzoate | Analyte | >98% Purity |

| Deuterated Chloroform (CDCl₃) | NMR Solvent (Aprotic) | ≥99.8 atom % D |

| Deuterated DMSO (DMSO-d₆) | NMR Solvent (Polar, Aprotic) | ≥99.9 atom % D |

| Tetramethylsilane (TMS) | Internal Reference Standard (δ 0.00 ppm) | ≥99.9% Purity |

| Deuterium Oxide (D₂O) | For confirmation of -OH signal | ≥99.9 atom % D |

| NMR Tubes | Sample containment | 5 mm, high-precision |

| Pasteur Pipettes and Glass Wool | Sample filtration | - |

Causality Behind Solvent Choice: The selection of a deuterated solvent is paramount. Deuterated solvents are used because they are largely "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte signals.[9]

-

CDCl₃: A common, non-polar aprotic solvent suitable for many organic compounds. The hydroxyl proton signal may be broad and its position variable.

-

DMSO-d₆: A highly polar aprotic solvent. It is an excellent choice for this compound as it can form hydrogen bonds with the hydroxyl proton, often resulting in a sharper -OH signal at a more consistent downfield position, making it easier to identify.[7]

Protocol: Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of Ethyl 3,5-dibromo-4-hydroxybenzoate directly into a clean, dry vial. This concentration is optimal for obtaining a high signal-to-noise ratio in a short time for a standard ¹H experiment.[9][10][11]

-

Solubilization: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference. TMS is chosen for its chemical inertness, volatility (for easy removal), and its single, sharp signal at 0.00 ppm from twelve equivalent protons.[2]

-

Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a high-precision 5 mm NMR tube.[11]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound name and solvent.

Diagram: ¹H NMR Sample Preparation Workflow

Caption: Relationship between molecular proton environments and their corresponding ¹H NMR signals.

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for Ethyl 3,5-dibromo-4-hydroxybenzoate. The characteristic singlet for the two equivalent aromatic protons, the exchangeable singlet for the hydroxyl proton, and the classic quartet-triplet pattern of the ethyl group provide a complete and unambiguous confirmation of its structure. By following the detailed protocols within this guide, researchers can reliably acquire high-quality spectra and interpret the data with confidence, ensuring the integrity of this crucial synthetic intermediate for applications in drug discovery and materials science.

References

-

Chegg. (2022). Solved Ethyl benzoate 'H NMR spectra. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]

-

NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Millersville University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

-

University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). ETHYL p-HYDROXYBENZOATE. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

-

SpringerLink. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

Sources

- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.de [thieme-connect.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. organomation.com [organomation.com]

- 11. researchgate.net [researchgate.net]

Application Note: Infrared Spectroscopy Analysis of Ethyl 3,5-dibromo-4-hydroxybenzoate

Abstract: This document provides a comprehensive guide to the characterization of Ethyl 3,5-dibromo-4-hydroxybenzoate using Fourier Transform Infrared (FTIR) spectroscopy. It outlines the fundamental principles, offers detailed, field-proven protocols for sample preparation and analysis via Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR), and presents an in-depth interpretation of the resulting spectrum. This guide is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries who require robust methods for structural elucidation and compound verification.

Introduction and Scientific Context

Ethyl 3,5-dibromo-4-hydroxybenzoate is a halogenated derivative of ethylparaben, a compound belonging to the paraben family, which is widely utilized for its preservative properties. The introduction of bromine atoms onto the aromatic ring significantly alters the molecule's electronic and steric properties, making it a valuable intermediate in organic synthesis and a subject of interest in drug development.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization of such molecules. By measuring the interaction of infrared radiation with a sample, we can identify the specific vibrational modes of its functional groups. Each functional group (e.g., O-H, C=O, C-Br) absorbs IR radiation at a characteristic frequency, producing a unique spectral "fingerprint." This application note serves as an authoritative guide to obtaining and interpreting the IR spectrum of Ethyl 3,5-dibromo-4-hydroxybenzoate, ensuring both purity confirmation and structural validation.

Molecular Structure and Vibrational Analysis

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its constituent functional groups. The key vibrational modes expected for Ethyl 3,5-dibromo-4-hydroxybenzoate are:

-

Phenolic O-H Group: The hydroxyl group attached directly to the aromatic ring.

-

Ester Group (C=O and C-O): The ethyl ester functionality, which includes a carbonyl bond and two carbon-oxygen single bonds.

-

Aromatic Ring: The tetrasubstituted benzene ring, with its characteristic C=C and C-H vibrations.

-

Aliphatic C-H Bonds: The methyl and methylene groups of the ethyl ester chain.

-

Carbon-Bromine Bonds (C-Br): The two bromine atoms attached to the aromatic ring.

Each of these groups will produce distinct absorption bands in the mid-infrared region (4000-400 cm⁻¹).

Predicted Infrared Absorption Profile

Based on established group frequencies and analysis of analogous structures, the IR spectrum of Ethyl 3,5-dibromo-4-hydroxybenzoate is predicted to exhibit the following characteristic absorption bands.[1][2][3][4] The presence of strong hydrogen bonding in the solid state will significantly influence the position and shape of the O-H band.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |

| O–H Stretch | Phenol (H-bonded) | 3550 - 3200 | Strong, very broad |

| C–H Stretch (sp²) | Aromatic Ring | 3100 - 3000 | Weak to medium, sharp |

| C–H Stretch (sp³) | Ethyl Group (-CH₂, -CH₃) | 2980 - 2850 | Medium, sharp peaks |

| C=O Stretch | Conjugated Ester | 1730 - 1715 | Very strong, sharp. Conjugation with the ring lowers the frequency from a typical saturated ester (~1735 cm⁻¹).[2] |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to strong, multiple sharp bands |

| C–O Stretch (asymmetric) | Ester (Ar-CO-O) | 1300 - 1250 | Strong, sharp |

| C–O Stretch (symmetric) | Ester (O-CH₂-CH₃) | 1150 - 1000 | Strong, sharp |

| C–H Out-of-Plane Bend | Aromatic Ring (isolated H) | 900 - 860 | Strong, sharp. Indicative of the 1,3,4,5-tetrasubstitution pattern.[5][6] |

| C–Br Stretch | Aryl Bromide | < 700 or ~1070 | Medium to strong. Aryl C-Br stretches can appear in the fingerprint region or as weaker bands around 1075-1030 cm⁻¹.[4] |

Experimental Workflow and Protocols

The acquisition of a high-quality IR spectrum is critically dependent on meticulous sample preparation and instrument operation. As Ethyl 3,5-dibromo-4-hydroxybenzoate is a solid, the two most reliable methods are the KBr pellet technique and ATR spectroscopy.

Workflow Diagram: FTIR Analysis

Caption: Standard workflow for FTIR analysis of a solid sample.

Protocol 1: KBr Pellet Transmission Method

This method involves dispersing the solid sample within an IR-transparent potassium bromide matrix. It is considered the traditional gold standard for high-resolution transmission spectra of solids.

Causality: The sample must be ground to a particle size smaller than the wavelength of IR radiation to minimize light scattering (the Christiansen effect), which can distort peak shapes. The KBr must be exceptionally dry, as water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1640 cm⁻¹) that can obscure key sample features.

Materials:

-

Ethyl 3,5-dibromo-4-hydroxybenzoate

-

Spectroscopy-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press (capable of 8-10 tons of pressure)

-

FTIR Spectrometer

Procedure:

-

Preparation: Gently heat the mortar, pestle, and KBr powder in an oven at ~110°C for at least 2 hours to remove all traces of moisture. Allow to cool to room temperature in a desiccator.

-

Grinding: Place approximately 1-2 mg of the sample into the agate mortar. Grind thoroughly for 1-2 minutes until it becomes a fine, glossy powder.

-

Mixing: Add 100-200 mg of the dry KBr powder to the mortar. Mix with the sample by gentle grinding for another minute until the mixture is homogeneous.[5]

-

Pellet Formation: Transfer the powder mixture into the collar of a pellet press die. Distribute it evenly. Place the plunger into the collar and load the assembly into the hydraulic press.

-

Pressing: Evacuate the die assembly under vacuum (if available) to remove trapped air, which can cause cloudy pellets. Slowly apply pressure, increasing to approximately 8-10 tons, and hold for 2-3 minutes.

-

Pellet Release: Carefully release the pressure and disassemble the die. A high-quality pellet should be thin and transparent or translucent.

-

Analysis: Place the pellet into the spectrometer's sample holder. Collect a background spectrum of the empty sample chamber, then collect the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid alternative that requires minimal sample preparation.[7][8] It is ideal for routine analysis and for samples that are difficult to grind.

Causality: The ATR technique relies on an evanescent wave that penetrates a short distance into the sample from the surface of a high-refractive-index crystal (commonly diamond or zinc selenide). For a valid spectrum, intimate and uniform contact between the solid sample and the crystal surface is absolutely essential.[8]

Materials:

-

Ethyl 3,5-dibromo-4-hydroxybenzoate

-

FTIR Spectrometer equipped with an ATR accessory (e.g., diamond crystal)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to fully evaporate.

-

Background Scan: With the clean, empty ATR crystal in position, collect a background spectrum. This is a critical step to ratio out the absorptions of the atmosphere (CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.

-

Applying Pressure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures the necessary intimate contact between the sample powder and the crystal surface. A torque-limiting knob is often used to apply reproducible pressure.[5]

-

Sample Scan: Collect the sample spectrum. The number of scans can be increased to improve the signal-to-noise ratio.

-

Cleaning: After analysis, release the pressure, remove the bulk of the sample, and clean the crystal surface thoroughly as described in step 1.

Conclusion

FTIR spectroscopy is a powerful, definitive tool for the structural verification of Ethyl 3,5-dibromo-4-hydroxybenzoate. By following the detailed protocols for either the KBr pellet or ATR methods, researchers can obtain high-quality, reproducible spectra. Correct interpretation of the key absorption bands, as outlined in the predicted profile, allows for unambiguous confirmation of the phenolic hydroxyl, conjugated ester, and halogenated aromatic functionalities, thereby ensuring compound identity and purity.

References

-

University of California, Santa Cruz. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

Sources

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. academics.nat.tum.de [academics.nat.tum.de]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spcmc.ac.in [spcmc.ac.in]

Application Note: A Protocol for the Purification of Ethyl 3,5-dibromo-4-hydroxybenzoate via Recrystallization

For: Researchers, scientists, and drug development professionals

Abstract

This application note provides a detailed protocol for the purification of Ethyl 3,5-dibromo-4-hydroxybenzoate, a key intermediate in pharmaceutical synthesis, through the technique of recrystallization. The protocol is designed to enhance the purity of the compound by effectively removing process-related impurities. This document outlines the scientific principles behind solvent selection, the step-by-step recrystallization procedure, and methods for characterization of the purified product. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process.

Introduction

Ethyl 3,5-dibromo-4-hydroxybenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. The synthesis of this compound can often result in the co-production of side products and the carryover of unreacted starting materials. For its effective use in subsequent synthetic steps, a high degree of purity is essential.

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at different temperatures.[2][3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3] This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.[1][2]

This guide provides a robust and reproducible protocol for the recrystallization of Ethyl 3,5-dibromo-4-hydroxybenzoate, with a focus on maximizing both yield and purity.

Principles of Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For Ethyl 3,5-dibromo-4-hydroxybenzoate, the molecular structure, featuring both polar (hydroxyl, ester) and non-polar (dibrominated aromatic ring) moieties, suggests that a moderately polar solvent or a mixed solvent system would be most effective.

Based on the properties of similar compounds like ethyl paraben (Ethyl 4-hydroxybenzoate), which is readily soluble in polar organic solvents such as ethanol, and has low solubility in water, a mixed solvent system of ethanol and water is proposed.[4] Ethanol will act as the primary solvent in which the compound is soluble, particularly when heated. Water will function as an anti-solvent; its addition to the ethanol solution will decrease the solubility of the organic compound, promoting crystallization.

Table 1: Solvent Properties and Rationale for Selection

| Solvent | Boiling Point (°C) | Polarity | Role in Recrystallization | Rationale |

| Ethanol | 78.37 | Polar | Primary Solvent | Good solubility for Ethyl 3,5-dibromo-4-hydroxybenzoate at elevated temperatures. |

| Water | 100 | Highly Polar | Anti-solvent | Poor solubility for the target compound, used to induce precipitation. |

Health and Safety Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for Ethyl 3,5-dibromo-4-hydroxybenzoate and all solvents used.

-

Ethyl 3,5-dibromo-4-hydroxybenzoate: Handle with care. While specific toxicity data is limited, it is advisable to treat it as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude Ethyl 3,5-dibromo-4-hydroxybenzoate. The volumes of solvents may be scaled accordingly for different quantities of the starting material.

Materials and Equipment

-

Crude Ethyl 3,5-dibromo-4-hydroxybenzoate

-

Ethanol (95% or absolute)

-

Deionized Water

-

Erlenmeyer flasks (125 mL and 250 mL)

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Graduated cylinders

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Watch glass

-

Ice bath

-

Vacuum oven or desiccator

Step-by-Step Recrystallization Procedure

-

Dissolution:

-

Place 5.0 g of crude Ethyl 3,5-dibromo-4-hydroxybenzoate into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 20 mL of ethanol to the flask.

-

Gently heat the mixture on a hot plate with constant stirring. Add more ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[2]

-

-

Decoloration (Optional):

-

If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

-

Add a small amount (approx. 0.1 g) of activated charcoal to the solution.

-

Gently reheat the solution to boiling for a few minutes. The activated charcoal will adsorb colored impurities.[7]

-

Perform a hot filtration using a fluted filter paper and a pre-warmed funnel to remove the charcoal.

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[2][3]

-

Once the solution has reached room temperature and crystal formation has commenced, slowly add deionized water dropwise while stirring until the solution becomes slightly turbid. This indicates that the saturation point has been reached.

-

To redissolve the initial precipitate and ensure gradual crystallization, add a few drops of ethanol until the solution becomes clear again.

-

Cover the flask with a watch glass and allow it to stand undisturbed at room temperature for several hours, or overnight, to allow for complete crystal growth.

-

To maximize the yield, place the flask in an ice bath for 30-60 minutes to further decrease the solubility of the compound.[2]

-

-

Crystal Collection and Washing:

-

Collect the crystals by vacuum filtration using a Buchner funnel and flask.[2]

-

Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v) to remove any adhering mother liquor containing impurities.

-

Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.

-

-

Drying:

-

Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum.

-

Workflow Diagram

Caption: Recrystallization workflow for Ethyl 3,5-dibromo-4-hydroxybenzoate.

Characterization of Purified Product

To confirm the purity of the recrystallized Ethyl 3,5-dibromo-4-hydroxybenzoate, the following analytical techniques are recommended:

-

Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.

-

Thin Layer Chromatography (TLC): Compare the recrystallized product with the crude material. The purified sample should show a single spot with a higher Rf value than any more polar impurities.

-

Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any residual impurities.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Compound does not dissolve | Insufficient solvent. | Add more hot solvent in small increments. |

| Oiling out | Solution is supersaturated or cooling too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly. |

| No crystals form upon cooling | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Alternatively, add more anti-solvent (water). |

| Low recovery yield | Too much solvent used; premature crystallization during filtration; crystals are soluble in the wash solvent. | Use the minimum amount of hot solvent; pre-heat the filtration apparatus for hot filtration; use an ice-cold wash solvent. |

Conclusion

The recrystallization protocol detailed in this application note provides an effective method for the purification of Ethyl 3,5-dibromo-4-hydroxybenzoate. By carefully selecting the solvent system and controlling the rate of cooling, a significant increase in purity can be achieved, yielding a product suitable for demanding applications in research and development. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.

References

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

University of California, Davis. Recrystallization of Benzoic Acid. [Link]

-

Ataman Kimya. ETHYL PARABEN. [Link]

-

Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solids. [Link]

-

Food and Agriculture Organization of the United Nations. ETHYL p-HYDROXYBENZOATE. [Link]

-

PubChem. 3,5-Dibromo-4-hydroxybenzoate. [Link]

- Google Patents. US4304925A - Process for purifying esters.

-

PubMed. Crystallization and preliminary x-ray investigation of p-hydroxybenzoate hydroxylase from Pseudomonas fluorescens. [Link]

-

ResearchGate. How to purify esterification product? [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

Scientific Research Publishing. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

-

Cheméo. Chemical Properties of Ethylparaben (CAS 120-47-8). [Link]

-

ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

-

Boston Apothecary. From Free Fatty Acids to Aromatic Esters: Esterification in the Still Made Simple(r). [Link]

-

YouTube. Organic Chemistry Lab: Recrystallization. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate. [Link]

-

PubChem. Ethylparaben. [Link]

Sources

- 1. mt.com [mt.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. Ethyl 3,5-dibromo-4-hydroxybenzoate 97.00% | CAS: 55771-81-8 | AChemBlock [achemblock.com]

- 6. fishersci.com [fishersci.com]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dibromo-4-hydroxybenzoic Acid

Welcome to the technical support center for the purification of 3,5-dibromo-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the removal of unreacted 3,5-dibromo-4-hydroxybenzoic acid from reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to tackle your specific purification challenges.

Introduction

3,5-Dibromo-4-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2] Its complete removal from a final product is often a critical step to ensure purity and prevent downstream complications. This guide will walk you through common purification challenges and provide robust, validated methods for achieving high purity.

Physicochemical Properties of 3,5-Dibromo-4-hydroxybenzoic Acid

A thorough understanding of the physicochemical properties of 3,5-dibromo-4-hydroxybenzoic acid is the foundation for developing effective purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Br₂O₃ | [3] |

| Molecular Weight | 295.91 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 271-274 °C | [4] |

| Predicted pKa | 3.79 ± 0.10 | [4] |

| Solubility | ||

| DMSO | Sparingly soluble | [4] |

| Methanol | Slightly soluble | [4] |

| Water | Slightly soluble | [5] |

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My primary purification attempt by recrystallization resulted in poor recovery. What are the likely causes and how can I optimize the process?

Answer:

Low recovery during recrystallization is a common issue that can often be resolved by systematically evaluating your solvent choice and procedure.

Causality and Optimization:

-

Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Given that 3,5-dibromo-4-hydroxybenzoic acid is sparingly soluble in methanol, a mixed solvent system is often a good starting point. Aqueous ethanol is a commonly suggested solvent system for the recrystallization of this compound.[6]

-

Insufficient Dissolution or Supersaturation: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will result in your compound remaining in solution even upon cooling. Conversely, not enough solvent will lead to premature crystallization and loss of product during hot filtration.

-

Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that are easily lost during filtration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[7]

-

Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, preheat the funnel and filter paper with hot solvent before filtering your solution.

Workflow for Optimizing Recrystallization:

Caption: Workflow for optimizing recrystallization.

Q2: I'm trying to remove 3,5-dibromo-4-hydroxybenzoic acid from a non-polar organic product using acid-base extraction, but the separation is incomplete. What's going wrong?

Answer:

Incomplete separation during acid-base extraction is typically due to improper pH control or insufficient mixing.

Causality and Optimization:

-

Understanding pKa is Crucial: The predicted pKa of 3,5-dibromo-4-hydroxybenzoic acid is approximately 3.79.[4] To effectively deprotonate the carboxylic acid and move it into the aqueous phase, the pH of the aqueous base solution should be at least two pH units higher than the pKa (i.e., pH > 5.79). Using a weak base like sodium bicarbonate (which creates a pH of around 8) is often sufficient. However, for complete removal, a stronger base like sodium hydroxide (pH > 12) may be necessary.

-

Sufficient Mixing: Liquid-liquid extractions rely on maximizing the surface area between the two immiscible phases. Ensure you are shaking the separatory funnel vigorously for an adequate amount of time to allow for the complete transfer of the deprotonated acid into the aqueous layer.

-

Emulsion Formation: If an emulsion (a stable mixture of the two layers) forms, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

Protocol for Acid-Base Extraction:

-

Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide).

-

Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

-

Allow the layers to separate. The aqueous layer will contain the deprotonated 3,5-dibromo-4-hydroxybenzoate salt.

-

Drain the aqueous layer.

-

To confirm complete removal, you can wash the organic layer again with a fresh portion of the basic solution.

-

Combine the aqueous layers. To recover the 3,5-dibromo-4-hydroxybenzoic acid, acidify the aqueous solution with a strong acid (e.g., concentrated HCl) until the pH is below the pKa (pH < 2).

-

The protonated acid will precipitate out of the aqueous solution and can be collected by vacuum filtration.

Q3: I need to use column chromatography to separate 3,5-dibromo-4-hydroxybenzoic acid from a less polar impurity. What stationary and mobile phases should I consider?

Answer:

The choice of stationary and mobile phases for column chromatography depends on whether you opt for normal-phase or reverse-phase chromatography.

Method Selection and Rationale:

-

Normal-Phase Chromatography:

-

Stationary Phase: Silica gel is the most common choice for normal-phase chromatography.[8]

-

Mobile Phase (Eluent): Since 3,5-dibromo-4-hydroxybenzoic acid is a polar compound, you will need a relatively polar eluent to move it down the silica column. A mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or acetone is a good starting point.[9] To improve the peak shape and prevent tailing of the acidic compound, it is often beneficial to add a small amount (0.5-1%) of acetic or formic acid to the eluent.[10]

-

Elution Order: The less polar impurity will elute first, followed by the more polar 3,5-dibromo-4-hydroxybenzoic acid.

-

-

Reverse-Phase Chromatography:

-

Stationary Phase: A C18-bonded silica gel is the standard for reverse-phase chromatography.[11]

-

Mobile Phase (Eluent): The mobile phase will be a polar solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile.[11] To ensure the acidic compound is protonated and retains well on the non-polar stationary phase, the mobile phase should be acidified.[6] A common practice is to add 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and organic solvent components of the mobile phase.[12]

-

Elution Order: The more polar 3,5-dibromo-4-hydroxybenzoic acid will elute before the less polar impurity.

-

Decision Tree for Column Chromatography Method Selection:

Caption: Decision tree for selecting a column chromatography method.

Frequently Asked Questions (FAQs)

Q: How can I monitor the progress of the purification?

A: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process.

-

Stationary Phase: Use silica gel 60 F254 plates.

-

Mobile Phase: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1), with a few drops of acetic acid to ensure good spot shape.

-

Visualization:

-

UV Light: 3,5-Dibromo-4-hydroxybenzoic acid has an aromatic ring and will be visible under a UV lamp at 254 nm.[13]

-

Staining:

-

Potassium Permanganate (KMnO₄) stain: The phenol group may be oxidized by KMnO₄, resulting in a yellow or brown spot on a purple background.

-

Iron(III) Chloride (FeCl₃) stain: This is a classic stain for phenols, which will typically produce a colored complex (often blue or purple).[13]

-

Bromocresol Green: This indicator will visualize acidic compounds as yellow spots on a blue background.[13]

-

-

Q: What are the expected ¹H and ¹³C NMR chemical shifts for 3,5-dibromo-4-hydroxybenzoic acid?

A: The following are the reported NMR chemical shifts in DMSO-d₆:

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, -COOH), 11.0 (s, 1H, -OH), 8.03 (s, 2H, Ar-H).[14]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 166.5 (C=O), 152.0 (C-OH), 138.0 (Ar-CH), 130.0 (C-COOH), 110.0 (C-Br).[6]

Q: What is a reliable HPLC method for analyzing the purity of 3,5-dibromo-4-hydroxybenzoic acid?

A: A reverse-phase HPLC method is well-suited for this compound.

-

Column: A C18 column is a good choice.

-

Mobile Phase: A mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid.[14] A typical starting point could be a gradient of 20-80% acetonitrile in water with 0.1% formic acid over 20 minutes.

-

Detection: UV detection at a wavelength around 254 nm should provide good sensitivity.

References

-

3,5-Dibromo-4-hydroxybenzoic acid - ChemBK. (2024-04-09). Retrieved from [Link]

- US3996291A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents.

-

How to analysis the phenolic compounds by TLC, the method and solvants? - ResearchGate. (2016-02-22). Retrieved from [Link]

-

3,5-Dibromo-4-hydroxybenzoate | C7H3Br2O3- | CID 54675864 - PubChem. Retrieved from [Link]

-

Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (2025-08-12). Retrieved from [Link]

-

Normal-phase capillary chromatography of polar aromatic compounds:... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - UST Journals. Retrieved from [Link]

-

Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. - Filo. (2025-06-26). Retrieved from [Link]

-

3,5-Dibromo-4-hydroxybenzoic acid - Chongqing Chemdad Co. ,Ltd. Retrieved from [Link]

-

(8): Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]

-

Recrystallization of Benzoic Acid. Retrieved from [Link]

-

Isolation of a Carboxylic acid : r/chemhelp - Reddit. (2019-04-18). Retrieved from [Link]

-

Chromatographic separations of aromatic carboxylic acids - PubMed. Retrieved from [Link]

-

Ionizable compound purification using reversed-phase flash column chromatography. (2023-01-23). Retrieved from [Link]

-

Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution - Arabian Journal of Chemistry. Retrieved from [Link]

-

TLC staining - which reagent? : r/Chempros - Reddit. (2024-11-30). Retrieved from [Link]

-

2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]

-

Normal phase chromatography – Knowledge and References - Taylor & Francis. Retrieved from [Link]

-

7.10: Reverse Phase Chromatography - Chemistry LibreTexts. (2022-10-04). Retrieved from [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. Retrieved from [Link]

-

Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions. Retrieved from [Link]

-

Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020-09-21). Retrieved from [Link]

-